Eugenol

Catalog No.
S527637
CAS No.
97-53-0
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eugenol

Bio-based epoxy monomers often suffer from inconsistent purity, causing variable cross-linking and suboptimal thermal performance. Eugenol (CAS 97-53-0) with >99% purity ensures reliable stoichiometric functionalization.

  • Triglycidyl epoxy networks with Tg >270°C, replacing BPA/DGEBA.
  • Free phenolic -OH provides radical scavenging and antimicrobial efficacy.
  • Stable allyl group avoids oxidative degradation to skin-sensitizing quinone methides (vs. isoeugenol).
  • Consistent purity (>99%) with global shipping availability.

CAS Number

97-53-0

Product Name

Eugenol

IUPAC Name

2-methoxy-4-prop-2-enylphenol

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3

InChI Key

RRAFCDWBNXTKKO-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 2460 mg/L at 25 °C
Miscible with alcohol, chloroform, ether, oils; one mL dissolves in 2 mL 70% alcohol; soluble in glacial acetic acid, in aqueous fixed alkali hydroxide solutions
Slightly soluble in water; Soluble in ether, most fixed oils
Soluble (in ethanol)

Synonyms

Eugenol; NSC 209525; NSC-209525; NSC209525

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)O

The exact mass of the compound Eugenol is 164.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.03 m2.46 mg/ml at 25 °cin water, 2460 mg/l at 25 °cmiscible with alcohol, chloroform, ether, oils; one ml dissolves in 2 ml 70% alcohol; soluble in glacial acetic acid, in aqueous fixed alkali hydroxide solutionsslightly soluble in water; soluble in ether, most fixed oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757030. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

100 g, 500 g, 1 kg, 5 kg

Eugenol (4-Allyl-2-methoxyphenol) is a highly versatile, bio-based phenolic compound characterized by a free hydroxyl group, a methoxy group, and an allyl tail [1]. In industrial and laboratory procurement, it serves as a critical renewable building block, particularly valued as a monomer precursor for bio-based epoxy resins, polycarbonates, and benzoxazines [2]. Beyond polymer synthesis, its potent radical scavenging and antimicrobial properties make it a staple in active packaging, dental cements (zinc oxide eugenol), and pharmaceutical formulations [1]. Unlike crude essential oils, procuring high-purity Eugenol ensures reproducible cross-linking density in thermosets and predictable stoichiometric functionalization of its allyl double bond [2].

Procurement Fit

Pharmacopeial grade (USP/EP) compliance for formulation research
Food Chemical Codex (FCC) certified purity for flavor and preservative studies
ISO 17034 certified reference material for analytical method validation

Substituting Eugenol with closely related analogs fundamentally alters process chemistry and formulation stability. Replacing it with its isomer, Isoeugenol, shifts the double bond from an isolated allyl to a conjugated propenyl group, which drastically increases susceptibility to oxidative degradation and the formation of reactive, skin-sensitizing quinone methides[1]. Substitution with Methyleugenol caps the critical phenolic hydroxyl group, neutralizing the compound's primary radical scavenging mechanism and severely diminishing its antibacterial efficacy [2]. Furthermore, while petrochemical Bisphenol A (DGEBA) is the traditional baseline for epoxy resins, substituting bio-based Eugenol back to DGEBA sacrifices the environmental value proposition and reintroduces toxicity concerns, whereas engineered Eugenol derivatives can actually exceed DGEBA's thermal performance[3].

Substitution Risk

Isoeugenol exhibits a different antimicrobial MIC profile; direct substitution may alter efficacy endpoints.
Vanillin requires nearly twice the concentration for comparable growth inhibition; IC50 context differs significantly.
COX-2 gene suppression at low concentrations is not replicated by other methoxyphenols; mechanistic context may not transfer.

Thermal Performance vs. Bisphenol A Epoxy

When functionalized into triglycidyl monomers, Eugenol serves as a high-performance alternative to petrochemical Bisphenol A (DGEBA). In amine-cured epoxy networks, Eugenol-derived triglycidyl resins achieve exceptionally high cross-link densities, yielding glass transition temperatures (Tg) up to 271 °C [1]. In direct comparison, standard DGEBA-based epoxies cured under similar conditions reach a Tg approximately 50 °C lower [1]. This demonstrates that Eugenol is not merely a 'green' substitute, but a structurally superior monomer for high-temperature applications.

Evidence DimensionGlass transition temperature (Tg) of cured epoxy networks
Target Compound DataUp to 271 °C (Eugenol-derived triglycidyl monomer)
Comparator Or Baseline~220 °C (Bisphenol A / DGEBA reference)
Quantified Difference~50 °C higher Tg for the Eugenol-based system
ConditionsAmine-cured thermosetting networks analyzed via Dynamic Mechanical Analysis (DMA)

Allows composite manufacturers to eliminate toxic BPA from their supply chains while actively improving the thermal limits of lightweight fiber-reinforced plastics.

MIC vs. Isoeugenol
Head-to-head
Eugenol 625 µg/mL vs Isoeugenol 312.5 µg/mL
MIC difference indicates non-interchangeable concentration requirements
S. aureus & B. subtilis, broth microdilution

Oxidative Stability vs. Isoeugenol

The position of the double bond significantly impacts the shelf-life and reactivity of phenylpropanoids. Eugenol features an isolated allyl group, making it highly resistant to spontaneous epoxidation [1]. Conversely, Isoeugenol possesses a conjugated propenyl group that rapidly oxidizes to form electrophilic, thiol-depleting quinone methides, rendering it a potent skin sensitizer and an unstable precursor [1]. NMR kinetic studies confirm that Eugenol undergoes significantly less oxidative degradation under forced conditions compared to Isoeugenol [1].

Evidence DimensionSusceptibility to oxidative degradation and reactive intermediate formation
Target Compound DataHigh stability; isolated allyl group resists rapid epoxidation
Comparator Or BaselineLow stability; conjugated propenyl group in Isoeugenol rapidly forms reactive quinone methides
Quantified DifferenceIsoeugenol acts as a significantly stronger sensitizer and degrades faster than Eugenol
ConditionsForced degradation monitored via real-time NMR kinetic assays

Ensures predictable shelf-life and prevents the generation of unwanted, highly reactive sensitizers during storage or formulation of cosmetics and topical therapeutics.

IC50 vs. Vanillin
Head-to-head
Eugenol IC50 0.75 mM vs Vanillin 1.38 mM
1.84-fold lower IC50 supports concentration-response comparison
S. aureus antimicrobial assay

Hydroxyl-Dependent Efficacy vs. Methyleugenol

The free phenolic hydroxyl group on Eugenol is the primary driver of its bioactivity, a feature lost in its methylated analog, Methyleugenol. Eugenol demonstrates potent radical scavenging with a DPPH IC50 of 11.7 μg/mL and achieves complete bacterial inactivation at high concentrations[REFS-1, REFS-2]. In contrast, Methyleugenol exhibits minimal antibacterial impact against strains like E. coli and P. aeruginosa, only limiting growth at very low bacterial abundances [1]. The structural capping of the OH group in Methyleugenol effectively neutralizes the compound's utility as a preservative [1].

Evidence DimensionBacterial growth inhibition and DPPH radical scavenging
Target Compound DataComplete bacterial inactivation at high concentrations; DPPH IC50 = 11.7 μg/mL
Comparator Or BaselineMethyleugenol shows minimal bacterial growth inhibition and poor radical scavenging
Quantified DifferenceEugenol provides orders-of-magnitude higher bactericidal and ROS-quenching activity
ConditionsIn vitro antimicrobial assays (E. coli, P. aeruginosa) and DPPH radical scavenging models

Crucial for procurement in active packaging, food preservation, and antimicrobial formulations where the free phenolic OH is strictly required for efficacy.

COX-2 Inhibition
Reported
PGE2 IC50 0.37 µM; COX-2 IC50 129 µM
Reported sub-micromolar COX-2 suppression endpoint
vs pyrogallol 144 µM, cinnamaldehyde 245 µM; RAW264.7 cells
USP Specifications
Specification review
Specific gravity 1.064–1.070, refractive index 1.540–1.542
Pharmacopeial identity and purity benchmarks for formulation research
USP Monograph; FCC/FG purity ≥98%

High-Tg Bio-Based Epoxy Synthesis

Driven by its ability to form triglycidyl networks with glass transition temperatures exceeding 270 °C, Eugenol is an ideal monomer for manufacturing lightweight, high-performance composites. It directly replaces Bisphenol A (DGEBA) in aerospace and automotive resin formulations where both high bio-content and extreme thermal stability are mandatory [1].

Stable Monomer for Emulsion & Photopolymerization

Because its isolated allyl group resists spontaneous oxidative degradation into quinone methides (unlike Isoeugenol), Eugenol is the preferred precursor for synthesizing methacrylated monomers. These stable derivatives are widely used in solvent-free photopolymerization and aqueous emulsion polymerization to create green polymer latexes [2].

Antimicrobial Packaging & Dental Cements

Relying on its free phenolic hydroxyl group—which provides superior radical scavenging and bactericidal activity compared to Methyleugenol—Eugenol is heavily procured for active food packaging films and as the reactive liquid component in zinc oxide eugenol (ZOE) restorative dental cements [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dental cement formulation research
Pharmacopeial compliance (USP/EP)
Physical property specification match
Natural food preservative studies
Antimicrobial potency ranking
Concentration-response profile vs. phenolics
COX-2 inhibition research
Sub-micromolar enzyme suppression
PGE2 production endpoint

Physical Description

Eugenol appears as clear colorless pale yellow or amber-colored liquid. Odor of cloves. Spicy pungent taste. (NTP, 1992)
Other Solid; Liquid, Other Solid; Liquid
Colorless to pale yellow liquid with an odor of cloves; Darkened and thickened by air; [Merck Index] Colorless, light yellow, or amber liquid; [CAMEO]
Solid
Colourless to pale yellow liquid; Aroma of cloves

Color/Form

Colorless or pale yellow liquid
CRYSTALS FROM HEXANE

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 Da

Monoisotopic Mass

164.083729621 Da

Boiling Point

489 °F at 760 mmHg (NTP, 1992)
252.00 to 253.00 °C. @ 760.00 mm Hg

Flash Point

219 °F (NTP, 1992)
>212 °F (>100 °C) (closed cup)

Heavy Atom Count

12

Taste

Spicy, pungent taste

Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)

Density

1.0652 at 68 °F (NTP, 1992) - Denser than water; will sink
1.0652 g/cu cm at 20 °C
1.064-1.070

LogP

2.27 (LogP)
2.27
log Kow = 2.49

Odor

Odor of cloves
Warm, spicy, floral

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

15.4 to 15.6 °F (NTP, 1992)
-9.2 to -9.1 °C
-12.00 to -10.00 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3T8H1794QW

Related CAS

38219-15-7

GHS Hazard Statements

Aggregated GHS information provided by 2843 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 2843 companies. For more detailed information, please visit ECHA C&L website;
Of the 25 notification(s) provided by 2755 of 2843 companies with hazard statement code(s):;
H317 (99.93%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (96.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Eugenol is not currently available in any FDA-approved drug products. There are a number of unapproved OTC products that advertise it for the use of toothache. Eugenol is is also commonly used in combination with zinc oxide in dental procedures for the cementation of temporary prostheses and the temporary restoration of teeth and cavities.
FDA Label

Livertox Summary

Eugenol, also called clove oil, is an aromatic oil extracted from cloves that is used widely as a flavoring for foods and teas and as an herbal oil used topically to treat toothache and more rarely to be taken orally to treat gastrointestinal and respiratory complaints. Eugenol in therapeutic doses has not been implicated in causing serum enzyme elevations or clinically apparent liver injury, but ingestions of high doses, as with an overdose, can cause severe liver injury.

Drug Classes

Herbal and Dietary Supplements

Therapeutic Uses

... Has been used as an antipyretic but it is relatively ineffective. /Eugenol/ has... been used in medicine for the study of mucous secretion /and/ gastric cytology, without gastric resection or gastroenterostomy. It has been shown to have anthelmintic properties. /SRP: Former use/
Nonprescription medicines for toothache commonly contain eugenol, and some products for canker-sore may do so also.
Eugenol is used as a component of several dental materials (e.g., dental cements, impression pastes and surgical pastes). Such products are principally combinations of zinc oxide and eugenol in varying ratios. They are reported to be widely used in dentistry as temporary filing materials, cavity liners for pulp protection, capping materials, temporary cementation of fixed protheses, impression materials and major ingredients of endodontic sealers. In addition, eugenol has been used in dentistry for disinfecting root canals.
Analgesic (dental)

MeSH Pharmacological Classification

Anti-Infective Agents

Mechanism of Action

The exact mechanism of action of eugenol is unknown. However, eugenol has been shown to interrupt action potentials, which may be involved in its anti-pain activity. Research has also shown eugenol to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal and analgesic properties.
... Thymocyte suspension was irradiated by gamma-rays, and the malondialdehyde (MDA) formation was measured with the thiobarbituric acid reactive species (TBARS) method. The results showed an increase in MDA in irradiated (2 Gy) thymocytes, which was inhibited in samples treated with increasing concentrations of eugenol (10-200 uM) prior to irradiation. The concentration of eugenol required to inhibit half of the MDA formation (IC(50)) in irradiated thymocytes was 100 uM. A dose-dependent increase in the generation of ROS was observed in irradiated thymocytes (0.5-200 cGy) as measured by 2,7-dichlorodihydro fluorescein diacetate (DCH-FDA), which was inhibited by eugenol administered before irradiation.
Respiratory inhibition of isolated rat liver mitochondria by eugenol was dose related and uncoupled oxidative phosphorylation from electron transfer.
Polymorphonuclear leukocytes (PMNL) play an important role in the modulation of inflammatory conditions in humans. PMNL cells recruited at the site of inflammation, release inflammatory mediators such as leukotrienes, proteolytic enzymes and reactive oxygen species. Among these, leukotrienes are implicated in pathophysiology of allergic and inflammatory disorders like asthma, allergic rhinitis, arthritis, inflammatory bowel disease and psoriasis. 5-lipoxygenase (5-LO) is the key enzyme in biosynthetic pathway of leukotrienes. Our earlier studies showed that spice phenolic active principles significantly inhibit 5-LO enzyme in human PMNLs. In this study we have further characterized the inhibitory mechanism of eugenol, the active principle of spice-clove on 5-LO enzyme and also its effect on leukotriene C((4)) (LTC(4)). Substrate dependent enzyme kinetics showed that the inhibitory effect of eugenol on 5-LO was of a non-competitive nature. Further, eugenol was found to significantly inhibit the formation of LTC(4) in calcium ionophore A23187 and arachidonic acid (AA) stimulated PMNL cells. These data clearly suggest that eugenol inhibits 5-LO by non-competitive mechanism and also inhibits formation of LTC(4) in human PMNL cells and thus may have beneficial role in modulating 5-LO pathway in human PMNL cells.
The Ca(2+)-activated Cl(-) channel TMEM16A is involved in epithelial fluid secretion, smooth muscle contraction and neurosensory signaling. We identified a Thai herbal antidiarrheal formulation that inhibited TMEM16A Cl(-) conductance. C18-reversed-phase HPLC fractionation of the herbal formulation revealed >98% of TMEM16A inhibition activity in one out of approximately 20 distinct peaks. The purified, active compound was identified as eugenol (4-allyl-2-methoxyphenol), the major component of clove oil. Eugenol fully inhibited TMEM16A Cl(-) conductance with single-site IC(50)~150 uM. Eugenol inhibition of TMEM16A in interstitial cells of Cajal produced strong inhibition of intestinal contraction in mouse ileal segments. TMEM16A Cl(-) channel inhibition adds to the list of eugenol molecular targets and may account for some of its biological activities.
For more Mechanism of Action (Complete) data for EUGENOL (21 total), please visit the HSDB record page.

Vapor Pressure

0.01 mmHg at 68 °F ; 0.03 mmHg at 77 °F (NTP, 1992)
0.01 [mmHg]
VP: 1 mm Hg at 78.4 °C. Percent in saturated air: approx 0.004 at 25 °C, 760 mm Hg
0.0221 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

97-53-0

Absorption Distribution and Excretion

Intraperitoneal injection of a single 450 mg/kg dose of (14)C methoxy labelled eugenol resulted in rapid distribution to all organs. Both ether- and water soluble materials were recovered from most tissues and excretions. Only 0.2-1.0% of the dose was eliminated as expired (14)CO2. Over 70% of a lethal dose of eugenol was recovered on death, from the urine of rabbits.
No penetration of mouse skin was demonstrated after dermal application of eugenol.

Metabolism Metabolites

Following ip injection of (14)C eugenol into rats, ... the presence of (14)CO2 in expired air indicated the demethylation of eugenol.
The metabolism and toxic effects of eugenol were studied in isolated rat hepatocytes. Incubation of hepatocytes with eugenol resulted in the formation of conjugates with sulfate, glucuronic acid and glutathione. The major metabolite formed was the glucuronic acid conjugate. Covalent binding to cellular protein was observed using (3)H eugenol. Loss of intracellular glutathione and cell death were also observed in these incubations. Concentrations of 1 mM eugenol caused a loss of over 90% of intracellular glutathione and resulted in approximately 85% cell death over a 5 hr incubation period. The loss of the majority of glutathione occurred prior to the onset of cell death (2 hr). The effects of eugenol were concentration dependent. The addition of 1 mM N-acetylcysteine to incubations containing 1 mM eugenol was able to completely prevent glutathione loss and cell death as well as inhibit the covalent binding of eugenol metabolites to protein. Conversely, pretreatment of hepatocytes with diethylmaleate to deplete intracellular glutathione increased the cytotoxic effects of eugenol. These results demonstrate that eugenol is actively metabolized in hepatocytes and suggest that the cytotoxic effects of eugenol are due to the formation of a reactive intermediate, possibly a quinone methide.
Two metabolites of eugenol, 3-piperidyl-1-(3'-methoxy-4'-hydroxyphenyl)-1-propanone and 3-pyrrolidinyl-1-(3'-methoxy-4'-hydroxyphenyl)-1-propanone, have been isolated from rat urine.
Epoxidation of eugenol by rat liver cell cultures has been reported. The dihydrodiol metabolite of eugenol has been isolated from liver homogenates and urine of rats pretreated with eugenol.
For more Metabolism/Metabolites (Complete) data for EUGENOL (9 total), please visit the HSDB record page.
Eugenol has known human metabolites that include Hydroxychavicol and (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-2-carboxylic acid.

Associated Chemicals

Eugenol benzoate;531-26-0

Wikipedia

Eugenol

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Denaturant; Tonic

Methods of Manufacturing

The oil containing eugenol is treated with a 3% aqueous solution of NaOH; the nonacid components are extracted with ether; the alkaline solution is acidified to isolate the phenols and subsequently is fractionally distilled under reduced pressure; to avoid the formation of emulsions, a pretreatment of the oil with tartaric acid is preferred.
It can be extracted from clove oil with aqueous potassium hydroxide, followed by liberation with an acid, and distillation in a stream of CO2. It can be synthesized by the reaction of allyl chloride with guaiacol.
Since sufficient eugenol can be isolated from cheap essential oils, synthesis is not industrially important. Eugenol is still preferentially isolated from clove leaf and cinnamon leaf oil (e.g., by extraction with sodium hydroxide solution). Nonphenolic materials are then removed by steam distillation. After the alkaline solution is acidified at low temperature, pure eugenol is obtained by distillation.

General Manufacturing Information

Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Phenol, 2-methoxy-4-(2-propen-1-yl)-: ACTIVE
Eugenol ... is the main component of several essential oils, clove leaf oil and cinnamon leaf oil may contain greater than 90%.

Analytic Laboratory Methods

This paper reports the development and validation of an HPLC-diode array detection (DAD) method for the determination of eugenol in clove. HPLC separation was accomplished on an XTerra RP18 column (250 x 4.6 mm id, 5 microm) with an isocratic mobile phase of 60% methanol and DAD at 280 nm. Calibration graphs were linear with very good correlation coefficients (r2 > 0.9999) from 12.5 to 1000 ng/mL. The LOD was 0.81 and the LOQ was 2.47 ng/mL. The method showed good intraday precision (%RSD 0.08-0.27%) and interday precision (%RSD 0.32-1.19%). The method was applied to the analysis of eugenol from clove cultivated in various countries (Indonesia, Singapore, and China). Quantitative analysis of the 15 clove samples showed that the content of eugenol varied significantly, ranging from 163 to 1049 ppb.
A method for the detection and quantitative assay of eugenol in dental materials and-filling agents was developed. Its sensitivity limit is 10 ng/ml for liquid samples and 25 mcg/g for solid ones. Metrologic characteristics of the method make it suitable for the detection of eugenol in dental fillings after their long-term contact with biological tissues.
Eugenol was determined by HPLC on Kontron RP-18 column or on nucleosil column.
... UV spectrophotometry may be used to yield results accurate to concentration /in air/ as small as 0.005 mg/mL.
For more Analytic Laboratory Methods (Complete) data for EUGENOL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Sensitive HPLC assay used for the determination of eugenol in body fluids. Amount in the range 0.02-100 ug of eugenol/mL of body fluid were determined with intra-assay coefficients of variation <4% (1.13-3.72%).

Interactions

Mice treated with eugenol (400-600 mg/kg, orally) in combination with an inhibitor of glutathione synthesis, buthionine sulfoximine (1 hr before eugenol, 4 mmol/kg, ip) developed hepatotoxicity characterized by increases in relative liver weight and serum glutamic-pyruvic transaminase, hepatic congestion, and centrilobular necrosis of hepatocytes. Eugenol (up to 600 mg/kg) alone produced no hepatotoxicity. Drug metabolism inhibitors such as carbon disulfide, methoxsalen, and piperonyl butoxide prevented or significantly reduced the hepatotoxic effect of eugenol given in combination with buthionine sulfoximine.
The present study was undertaken to evaluate the chemopreventive potential of eugenol alone and in combination with a chemotherapeutic agent such as gemcitabine. Eugenol showed dose-dependent selective cytotoxicity toward HeLa cells in comparison to normal cells, pointing to its safe cytotoxicity profile. A combination of eugenol and gemcitabine induced growth inhibition and apoptosis at lower concentrations, compared with the individual drugs. The analysis of the data using a combination index showed combination index values of <1 indicating strong synergistic interaction. The combination thus may enhance the efficacy of gemcitabine at lower doses and minimize the toxicity on normal cells. In addition, the expression analysis of genes involved in apoptosis and inflammation revealed significant downregulation of Bcl-2, COX-2, and IL-1beta on treatment with eugenol. Thus, the results suggest that eugenol exerts its anticancer activities via apoptosis induction and anti-inflammatory properties and also provide the first evidence demonstrating synergism between eugenol and gemcitabine, which may enhance the therapeutic index of prevention and/or treatment of cervical cancer.
The biochemical mechanisms underlying the increased toxicity of several plant essential oils (thymol, eugenol, pulegone, terpineol, and citronellal) against fourth instar of Aedes aegypti L. when exposed simultaneously with piperonyl butoxide (PBO) were examined. Whole body biotransformational enzyme activities including cytochrome P450-mediated oxidation (ethoxyresorufin O-dethylase (EROD)), glutathione S-transferase (GST), and beta-esterase activity were measured in control, essential oil-exposed only (single chemical), and essential oil + PBO (10 mg/liter) exposed larvae. At high concentrations, thymol, eugenol, pulegone, and citronellal alone reduced EROD activity by 5-25% 16 h postexposure. Terpineol at 10 mg/liter increased EROD activity by 5 +/- 1.8% over controls. The essential oils alone reduced GST activity by 3-20% but PBO exposure alone did not significantly affect the activity of any of the measured enzymes. All essential oils in combination with PBO reduced EROD activity by 58-76% and reduced GST activity by 3-85% at 16 hr postexposure. This study indicates a synergistic interaction between essential oils and PBO in inhibiting the cytochrome P450 and GST detoxification enzymes in Ae. aegypti.
... Swiss albino mice were administered different doses of eugenol (75,150 and 300 mg/kg) before exposure to 1.5 Gy of gamma radiation. The micronucleus test was carried out to determine the genetic damage in bone marrow. Our results demonstrated significant reduction in the frequencies of micronucleated polychromatic erythrocytes (MnPCEs) with all three eugenol doses. Eugenol (150 mg/kg) was also tested against different doses of radiation (0.5, 1, 1.5, and 2 Gy) and was found to afford significant radioprotection. Reduction in the incidence of MnPCEs could be noticed up to 72 hr postirradiation (1.5 Gy). Moreover, the level of peroxidative damage and the specific activities of lactate dehydrogenase (LDH) and methylglyoxalase I (Gly I) were observed in the liver of mice treated with eugenol for seven days in comparison to untreated mice.
For more Interactions (Complete) data for EUGENOL (7 total), please visit the HSDB record page.

Stability Shelf Life

Darkens and thickens on exposure to air.

[Solid phase microextraction-high performance liquid chromatography of fluorinated covalent organic polymer to determine eugenol anesthetics in aquatic products]

Xingyi Wang, Yanlong Chen, Gongke Li
PMID: 34486841   DOI: 10.3724/SP.J.1123.2021.06027

Abstract

Fluorinated covalent organic polymers (F-COPs) constitute a new class of porous materials with a topological structure, large surface area, and potential superiority over other types of polymers in sample preparation. In this study, a F-COP was rapidly synthesized by a simple Schiff-based reaction using 2,3,5,6-tetrafluoroterephthalaldehyde (TFA) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) as monomers, and by adding scandium (Ⅲ) triflate (Sc(OTf)
) as the metal catalyst at room temperature. The prepared F-COP was applied as a coating adsorbent for solid phase microextraction (SPME) to enrich three kinds of eugenol anesthetics in aquatic products. The extraction performance of an enrichment medium is an important factor for practical application in real analytical projects. This F-COP adsorbent with rich
-stacking electrons contained abundant phenyl rings and imine (-C=N) groups throughout the molecular framework. The adsorption mechanism was explored and discussed based on the
affinity and hydrogen bonding interaction, which contributed to its strong recognition affinity to targets. The F-COP was characterized by Fourier transform infrared (FT-IR) spectroscopy, X-ray diffraction (XRD), nitrogen adsorption-desorption isotherms, and scanning electron microscopy (SEM). The results indicated that the novel F-COP-SPME bar exhibited a rough and porous surface structure, good preparation reproducibility, and high stability. High performance liquid chromatography (HPLC) was performed with an ultraviolet-visible (UV-vis) wavelength detector. A Diamonsil plus C18 column (250 mm×4.6 mm, 5 μm) was used as the analytical column. The mobile phase comprised 60% methanol and 40% ultrapure water, and was flowed at 0.800 mL/min. The injected volume of the sample was 20.0 μL. The column temperature was maintained at 30 ℃ and the detection wavelength was set to 280 nm. Further, the SPME conditions (including extraction time, stirring rate, desorption solvent, and desorption time) that influenced the extraction efficiencies of the eugenol anesthetics were investigated in detail. Thus, the optimized F-COP-SPME bar conditions were established as follows: extraction time: 30 min; stirring rate: 700 r/min; desorption solvent: acetonitrile; desorption time: 10 min. By combining F-COP-based SPME with HPLC-UV analysis, an effective method was developed for the extraction and determination of eugenol, eugenyl acetate, and methyl eugenol residues in aquatic products. The method demonstrated good linearity in the range of 10-1000 μg/L for eugenol and eugenyl acetate, and 10-1500 μg/L for methyl eugenol, with correlation coefficients (
) greater than 0.9961, low limits of detection (2.9-4.5 μg/kg,
=3), and excellent precision (relative standard deviations lower than 8.7%,
=5). Finally, the method was applied for the effective extraction of three kinds of eugenol anesthetics from tilapia and shrimp samples. The obtained recoveries were in the range of 76.7%-98.7% and 80.3%-104% with relative standard deviations of 8.5%-11.8% and 8.6%-12.4% (
=5), respectively. These results demonstrated that the F-COP is promising for use as an adsorbent in SPME for the determination of eugenol anesthetics in aquatic products. The developed method was suitable for the qualitative and quantitative determination of three kinds of eugenol anesthetics in aquatic products, yielding a satisfactory purification effect and sensitivity.


Eugenol Alleviates Dextran Sulfate Sodium-Induced Colitis Independent of Intestinal Microbiota in Mice

Shuai Chen, Xin Wu, Shengguo Tang, Jie Yin, Zehe Song, Xi He, Yulong Yin
PMID: 34478286   DOI: 10.1021/acs.jafc.1c00917

Abstract

The present study investigated the effect of eugenol (EUG) on dextran sulfate sodium (DSS)-induced colitis and explored the underlying mechanisms. C57BL/6 mice were intragastrically administered normal saline or EUG (20 mg/kg body weight) for 17 days, and colitis was induced by using 3% DSS from day 7. The results showed that EUG increased the body weight and reduced the disease activity index score and colon pathological scores in DSS-treated mice (
< 0.05). Further, EUG preserved the proinflammatory cytokines (interleukin (IL)-6, -12, -21, and -23), lowered (
< 0.05) colonic malondialdehyde (MDA), uncoupling protein 2 (UCP2) expression and p65 phosphorylation, and activated (
< 0.05) colonic kelch-like ECH-associated protein 1 and nuclear factor (erythroid-derived 2)-like 2 expressions but did not affect the intestinal microbiota in DSS-treated mice. Furthermore, EUG ameliorated colitis in antibiotic-treated mice, while fecal microbiota transplantation from EUG preadministered mice failed to ameliorate colitis. In conclusion, EUG could alleviate colitis by attenuating colonic inflammation and oxidative stress independent of intestinal microbiota.


Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel)

Shu-Zhen Deng, Xin-Yang Li, Zi-Ming Wang, Jun-Bo Wang, Dan-Yang Han, Jia-Hao Fan, Qi Zhao, Huan Liu, Xin-Shuai Wang
PMID: 34364125   DOI: 10.1016/j.ecoenv.2021.112567

Abstract

Males of the Oriental fruit fly Bactrocera dorsalis (Hendel) are highly attracted to, and compulsively feed, on methyl eugenol (ME). ME is converted into 2-allyl-4,5-dimethoxyphenol (DMP) and (E)-coniferyl alcohol (E-CF), which are temporarily sequestered in the fly's rectal gland prior to being released at dusk. Previous research initially confirmed that DMP is a relatively strong lure to B. dorsalis males. However, the characteristics of males' response to DMP and toxicology of DMP remains largely unclear. In our study, we demonstrated that DMP was more attractive to sexually mature males than E-CF tested in laboratory bioassays. Interestingly, the responsiveness of mature males to DMP was not uniform throughout the day, eliciting the highest response during the day and dropping to a low level at night. Furthermore, there were no significant differences between the olfactory responses of virgin and mated mature males to DMP. No obvious signs of toxic symptom and deaths were observed in mice during a 14-day acute oral toxicity testing. Further, toxicologically significant changes were not observed in body weight, water intake, food consumption, and absolute and relative organ weights between control and treated groups, implying DMP could be regarded as nontoxic. Lastly, the cytotoxicity data of DMP on cells showed that it exhibited no significant cytotoxicity to normal human and mouse cells. Taken together, results from both the acute and cellular toxicity experiments demonstrated the nontoxic nature of DMP. In conclusion, DMP shows promise as an effective and eco-friendly lure for B. dorsalis males, and may contribute to controlling B. dorsalis in the flied.


Eugenol interacts with cardiac sodium channel and reduces heart excitability and arrhythmias

Jorge Lucas Teixeira-Fonseca, Artur Santos-Miranda, Joab Barbosa da Silva, Leisiane Pereira Marques, Julliane Vasconcelos Joviano-Santos, Paula Idma Chaves Nunes, Danilo Roman-Campos, Antonio Nei Santana Gondim
PMID: 34217764   DOI: 10.1016/j.lfs.2021.119761

Abstract

Eugenol is a natural compound found in the essential oils of many aromatic plants. The compound is used as a local anesthetic because of its inhibitory effect on the voltage-gated Na
channels (Na
), which are expressed in the nociceptive neurons. Eugenol has shown wide range of activities in the cardiovascular system; most of these activities are attributed to the modulation of voltage-sensitive Ca
channels. However, its action on Na
1.5, the main subtype of Na
expressed in the mammalian myocardium, is unknown. The interaction of eugenol with Na
1.5 could also contribute to its antiarrhythmic properties in vitro and ex vivo. We investigated the compound's effect on sodium current (I
) and its possible cardiac antiarrhythmic activity.
The effect of eugenol on cardiac contractility was investigated using isolated atrium from guinea pig (for isometric force measurements). The compound's effect on I
was evaluated using human embryonic cell transiently expressing human Nav1.5 and patch-clamp technique.
Eugenol caused negative inotropic and chronotropic effects in the atria. In the ex vivo arrhythmia model, eugenol decreased atrial pacing disturbance induced by ouabain. Eugenol reduced the I
in a concentration-dependent manner. Furthermore, the compound left-shifted the stationary inactivation curve, delayed recovery from inactivation of the I
, and preferentially blocked the channel in the inactivated state. Importantly, eugenol was able to attenuate the late sodium current. All these aspects are considered to be antiarrhythmic.
Overall, our findings demonstrate that eugenol has antiarrhythmic activity due, at least in part, to its interaction with Na
1.5.


Simultaneous Refolding of Wheat Proteins and Soy Proteins Forming Novel Antibiotic Superstructures by Carrying Eugenol

Jian He, Yucheng Zong, Ren Wang, Wei Feng, Zhengxing Chen, Tao Wang
PMID: 34180673   DOI: 10.1021/acs.jafc.1c01210

Abstract

Essential oils (EOs) are natural antibiotic chemicals for food preservation; however, their use is challenging due to low solubility and high volatility. In this study, hybrid protein particles with hydrophobic interiors and colloidal stability were designed to carry hydrophobic eugenol with enhanced storage and thermal stability. Stable self-emulsified delivery systems (SEDSs) were facilitated by simply mixing eugenol with wheat proteins (WPs) and soy proteins (SPs) at pH 12 prior to neutralization. This strategy enabled protein co-folding that permitted the entrapment of eugenol with a high entrapment capacity of
. 500 mg/g protein. Control over the SP/WP ratios contributed to tunable microstructural conformations, which in turn modulated the stability of SEDSs with prominent bacteriostatic properties against fungi when applied to rice cakes during long-term storage. These results underline the feasibility of properly utilizing EOs by binary protein structures, where the antibacterial properties of EOs could be manipulated coherently.


Development and validation of a rapid high-performance thin-layer chromatographic method for quantification of gallic acid, cinnamic acid, piperine, eugenol, and glycyrrhizin in Divya-Swasari-Vati, an ayurvedic medicine for respiratory ailments

Acharya Balkrishna, Priyanka Sharma, Monali Joshi, Jyotish Srivastava, Anurag Varshney
PMID: 34101986   DOI: 10.1002/jssc.202100096

Abstract

Divya-Swasari-Vati is a calcium containing polyherbal ayurvedic medicine prescribed for the lung-related ailments observed in the current pandemic of Severe Acute Respiratory Syndrome Coronavirus 2 infections. The formulation is a unique quintessential blend of nine herbs cited in Ayurvedic texts for chronic cough and lung infection. Analytical standardization of herbal medicines is the pressing need of the hour to ascertain the quality compliance. This persuaded us to develop a simple, rapid, and selective high-performance thin-layer chromatographic method for Divya-Swasari-Vati quality standardization. The developed method was validated for the quantification of marker components, gallic acid, cinnamic acid, piperine, eugenol and glycyrrhizin, against reference standards in five different batches of Divya-Swasari-Vati. The analytes were identified by visualization at 254 nm, and by matching their retention factor with authentic standards. The developed method was validated as per the guidelines recommended by the International Council for Harmonization for parameters like, linearity, limit of detection, limit of quantification, accuracy, and precision. Therefore, the developed novel high-performance thin-layer chromatographic process could be employed for rapid standardization of Divya-Swasari-Vati and other related herbal formulation, which would aid in quality manufacturing and product development.


Explore Compound Types